molecular formula C20H19N3O4S B2910209 (E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1396890-61-1

(E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2910209
CAS No.: 1396890-61-1
M. Wt: 397.45
InChI Key: OQOIWTLQFWHMDC-VAWYXSNFSA-N
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Description

(E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built around the versatile 1,2,4-oxadiazole scaffold. The 1,2,4-oxadiazole heterocycle is recognized for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups, which can improve metabolic stability in lead compounds . This core structure is found in several commercial drugs and is associated with a wide spectrum of biological activities, making it a privileged structure in the design of novel therapeutic agents . The specific structure of this compound suggests it is engineered for targeted interaction with biological systems. The azetidine ring is a constrained scaffold that can enhance potency and selectivity, while the styrylsulfonyl group is a functional moiety that may confer specific binding characteristics, potentially acting as a sulfonyl transfer agent or an inhibitor of enzymatic activity. The (E)-configuration of the styryl double bond introduces geometric specificity, which is often critical for selective receptor binding. Researchers may investigate this compound for its potential in various assay systems, particularly those focusing on oncology, neurology, and infectious diseases, given the historical context of 1,2,4-oxadiazole derivatives exhibiting anticancer, antiviral, and antibacterial properties . Its mechanism of action in research settings would be highly structure-dependent but could involve the inhibition of key enzymes or modulation of receptor signaling pathways. This product is intended for research purposes as a chemical tool or a potential pharmacophore for further optimization.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-18-10-6-5-9-17(18)19-21-20(27-22-19)16-13-23(14-16)28(24,25)12-11-15-7-3-2-4-8-15/h2-12,16H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOIWTLQFWHMDC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial, anticancer, and neuroprotective properties.

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions. The synthetic pathway may include the reaction of azetidine derivatives with appropriate sulfonyl and phenolic groups. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole and azetidine moieties exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. It demonstrated noteworthy antibacterial activity with inhibition zones ranging from 10 mm to 31 mm at varying concentrations (1 mg/mL to 250 mg/mL) .
  • Mechanism of Action : The antimicrobial activity is hypothesized to arise from the disruption of bacterial cell membranes due to the presence of phenolic groups in the structure, which may enhance membrane permeability and lead to cell lysis .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Cell Line Studies : In vitro assays revealed that this compound exhibited cytotoxic effects against several human cancer cell lines. The IC50 values were determined through MTT assays, indicating a dose-dependent response .
  • Mechanism Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved.

Neuroprotective Activity

Emerging research suggests that azetidine derivatives may possess neuroprotective properties:

  • Neuroprotection Studies : In models of neurodegeneration, this compound was shown to protect neuronal cells from oxidative stress-induced damage .
  • Potential Applications : These findings open avenues for further exploration in treating neurodegenerative diseases.

Data Summary

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntimicrobialStaphylococcus aureusIZ: 10 mm - 31 mm
AnticancerVarious human cancer cellsCytotoxicity (IC50 values)
NeuroprotectiveNeuronal cellsProtection against oxidative stress

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a related azetidine derivative showed enhanced antibacterial activity compared to traditional antibiotics, suggesting a potential role in overcoming antibiotic resistance .
  • Cancer Treatment Trials : Preliminary trials involving azetidine analogs have reported promising results in reducing tumor size in animal models .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

The 1,2,4-oxadiazole scaffold is highly versatile, with substituents dictating physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position 3 and 5) Molecular Weight (g/mol) Key Features Evidence Source
Target Compound 3: 2-Methoxyphenyl; 5: Styrylsulfonyl-azetidine - Enhanced steric bulk; sulfonyl group enhances solubility and target affinity
5-[(E)-2-(2-Methoxyphenyl)vinyl]-3-methyl-1,2,4-oxadiazole 3: Methyl; 5: (E)-2-(2-methoxyphenyl)vinyl 216.24 Simplified structure with vinyl group; lower logP (predicted ~3.5)
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 3: 4-Nitrophenyl; 5: Phenylethyl 295.3 Nitro group enhances electron-withdrawing effects; logP = 4.7
3-(3,4,5-Trimethoxyphenyl)-5-[2-(3-methoxyphenyl)vinyl]-1,2,4-oxadiazole 3: Trimethoxyphenyl; 5: Methoxyphenyl-vinyl - Methoxy groups improve membrane permeability; active against trypanosomatids
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 3: 4-Bromophenyl; 5: Chloromethyl - Bromine enhances halogen bonding; chloromethyl enables derivatization

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group in the target compound (electron-donating) contrasts with 4-nitrophenyl (electron-withdrawing) in analog , affecting dipole moments and π-π stacking interactions.
  • Sulfonyl vs. Vinyl/Thio Groups : The styrylsulfonyl-azetidine moiety in the target compound introduces hydrogen-bond acceptor capacity, unlike vinyl or thio substituents (e.g., compound 1b in ), which prioritize hydrophobic interactions.

LogP and Solubility

  • The target compound’s logP is expected to be higher than vinyl-substituted analogs (e.g., ) due to the bulky styrylsulfonyl-azetidine group but lower than phenylethyl derivatives (logP = 4.7 in ).
  • Sulfonyl groups improve aqueous solubility compared to halogenated analogs (e.g., bromophenyl in ).

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